molecular formula C6H2F2N2 B577487 3,5-Difluoroisonicotinonitrile CAS No. 1214377-09-9

3,5-Difluoroisonicotinonitrile

Cat. No.: B577487
CAS No.: 1214377-09-9
M. Wt: 140.093
InChI Key: QZUIHNOMVCGTEY-UHFFFAOYSA-N
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Description

3,5-Difluoroisonicotinonitrile is a chemical compound with the molecular formula C₆H₂F₂N₂ and a molecular weight of 140.09 g/mol . It is a derivative of isonicotinonitrile, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoroisonicotinonitrile can be synthesized through several methods. One common approach involves the fluorination of isonicotinonitrile using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoroisonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,5-Difluoroisonicotinonitrile has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Material Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3,5-Difluoroisonicotinonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroisonicotinonitrile: Similar to 3,5-Difluoroisonicotinonitrile but with chlorine atoms instead of fluorine.

    3,5-Dimethylisonicotinonitrile: Contains methyl groups at the 3 and 5 positions instead of fluorine.

    3,5-Dibromoisonicotinonitrile: Bromine atoms replace the fluorine atoms.

Uniqueness

This compound is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3,5-difluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUIHNOMVCGTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696414
Record name 3,5-Difluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-09-9
Record name 3,5-Difluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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